Product packaging for Indoline-1-carboxylic acid(Cat. No.:CAS No. 763047-58-1)

Indoline-1-carboxylic acid

Cat. No.: B11917915
CAS No.: 763047-58-1
M. Wt: 163.17 g/mol
InChI Key: TYHYESDUJZRBKS-UHFFFAOYSA-N
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Description

Indoline-1-carboxylic acid is a significant chemical building block in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile synthetic intermediate. Studies have demonstrated its utility in efficient synthesis routes for N-substituted indoles, a crucial scaffold in many biologically active molecules . This transformation, facilitated by catalysts like nano copper oxide, involves a dehydrogenative aromatization process, providing researchers with a valuable pathway for constructing diverse chemical libraries . The indole and indoline structural classes, to which this compound belongs, are widely investigated for their broad spectrum of bioactivities. While research on related structures shows potential in areas such as antifouling applications and potassium channel modulation , this compound itself is primarily recognized for its utility in chemical synthesis. The carboxylic acid functional group on the nitrogen atom offers a handle for further chemical modification, making it a precursor for various derivatives. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, personal, or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B11917915 Indoline-1-carboxylic acid CAS No. 763047-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

763047-58-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2,3-dihydroindole-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12)

InChI Key

TYHYESDUJZRBKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Indoline 1 Carboxylic Acid and Its Core Structure

Established Retrosynthetic Approaches to the Indoline (B122111) Nucleus

Retrosynthetic analysis of the indoline core reveals several key bond disconnections that have formed the basis for classical and contemporary synthetic strategies. These approaches primarily involve the formation of the five-membered nitrogen-containing ring through either reductive or cyclization pathways.

Reductive Strategies for Dihydroindole Core Construction

Reductive methods are a cornerstone in the synthesis of the dihydroindole (indoline) core, often starting from more oxidized indole (B1671886) precursors. A notable example is the reductive interrupted Fischer indolization, a process that enables the concise assembly of the 20-oxoaspidospermidine framework. researchgate.netacs.orgacs.org This strategy halts the traditional Fischer indole synthesis at the indolenine stage, which can then be selectively reduced to the desired dihydroindole. acs.org For instance, the use of a modified Wolff-Kishner reduction has been successfully employed to convert the intermediate, allowing for the synthesis of complex alkaloids like (–)-aspidospermidine. acs.org

Another approach involves the tandem reductive alkylation of indoles with aldehydes. sci-hub.se This is followed by an asymmetric hydrogenation of the resulting 2,3-substituted indole, catalyzed by a palladium complex, to yield chiral cis-2,3-disubstituted indolines with high enantiomeric excess. sci-hub.se Furthermore, the reduction of N-(tert-butoxycarbonyl)indoles to their corresponding indoline derivatives can be achieved in good yields using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent at room temperature, catalyzed by palladium. organic-chemistry.org

Visible-light-induced photocatalysis has also emerged as a powerful tool for the dearomative annulation of indoles, leading to the formation of polycyclic indolines. researchgate.net These reactions often proceed through radical cascade mechanisms, offering a mild and sustainable route to complex indoline structures. researchgate.net

Cyclization Reactions in Indoline Framework Formation

The construction of the indoline framework frequently relies on intramolecular cyclization reactions. One of the most prominent methods is the palladium-catalyzed intramolecular C-H amination. This strategy avoids the need for pre-functionalized starting materials by directly forming the C-N bond. acs.org

A variety of cyclization strategies have been developed:

Heck Cyclization: A 5-exo-trig Heck cyclization followed by an intramolecular direct C-H functionalization has been used to synthesize spirocyclic indolines. sci-hub.se

Radical Cyclization: Free radical cyclization of allyl anilines can produce indolines, which can subsequently be oxidized to indoles if desired. nih.gov

Cascade Reactions: Cascade Michael/aza-cyclization reactions of α-bromoacetophenone derivatives provide a pathway to 2,3-disubstituted indolines. sci-hub.se Similarly, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones yields diverse indolines. organic-chemistry.org

Catalyst-Controlled Cyclization: The reaction of 2-indolylmethanols with azonaphthalene can be controlled by the choice of catalyst to produce a variety of indole-fused scaffolds. rsc.org

Catalytic Synthesis of Indoline-1-carboxylic Acid and its Derivatives

Modern synthetic chemistry has increasingly turned to catalytic methods to enhance the efficiency, selectivity, and scope of indoline synthesis. Transition-metal catalysis, in particular, has proven to be a powerful tool for constructing the indoline core and its derivatives, including those with a carboxylic acid moiety at the 1-position.

Transition-Metal-Catalyzed Annulations and Aminations

Transition-metal-catalyzed reactions, such as annulations and aminations, are at the forefront of indoline synthesis. sioc-journal.cn These methods often involve the activation of C-H bonds, offering a more atom-economical approach compared to classical cross-coupling reactions that require pre-functionalized substrates. acs.org

Palladium catalysis has been extensively utilized for the intramolecular C-H amination to form the indoline ring system. organic-chemistry.orgorganic-chemistry.org This approach typically involves the use of a directing group to facilitate the C-H activation and subsequent C-N bond formation. rsc.orgacs.org

An efficient protocol for synthesizing indoline compounds involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)–H bonds in β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group. organic-chemistry.org This method is characterized by its high efficiency, low catalyst loadings, and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The picolinamide directing group can be readily removed after the cyclization. organic-chemistry.org

The general reaction scheme is as follows:

A β-arylethylamine substrate with a directing group (e.g., picolinamide) is treated with a palladium catalyst.

The catalyst facilitates the intramolecular C-H activation of an ortho C-H bond on the aryl ring.

Subsequent C-N bond formation leads to the indoline ring.

This methodology has been shown to tolerate a wide range of functional groups and has been applied to the synthesis of complex molecules. organic-chemistry.org Research has also explored the use of different directing groups and oxidants to optimize the reaction. organic-chemistry.org For instance, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives using PhI(OAc)₂ as an oxidant provides access to various substituted indolines in good yields. organic-chemistry.org

Copper-based catalytic systems offer a valuable alternative to palladium for the synthesis of indole derivatives. researchgate.net One notable application is the synthesis of 1-substituted indoles from indoline or indoline carboxylic acid precursors. This process involves an initial aromatization of the indoline core, followed by a copper-catalyzed C-N cross-coupling reaction with various aryl halides. researchgate.net

Nano copper oxide (nano CuO) has been employed as a recyclable catalyst for this transformation, in conjunction with a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides good to excellent yields of 1-substituted indoles and the catalyst can be recycled multiple times without a significant loss of activity. researchgate.net

Furthermore, copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed to synthesize C2-spiro-pseudoindoxyls. acs.org This reaction proceeds through the functionalization of two sp² C-H bonds and is believed to involve a highly reactive 3H-indol-3-one intermediate. acs.org

Rhodium- and Cobalt-Catalyzed Methodologies for Indoline Systems

Transition-metal catalysis provides powerful tools for constructing indoline frameworks through C-H activation and annulation strategies. Rhodium (Rh) and Cobalt (Co), in particular, have emerged as effective catalysts for these transformations.

Rhodium(III)-catalyzed reactions are widely used for synthesizing fused indoles and functionalized indole systems. nih.gov These methods often involve the direct C-H functionalization of indole moieties, leading to complex polycyclic molecules. nih.gov For instance, Rh(III) catalysis can facilitate the cascade annulation of o-indolo anilines with diazo compounds to produce indole-fused diazepines. nih.gov Another approach involves the oxidative coupling of simple N-acetyl anilines and alkynes mediated by a rhodium(III) catalyst, such as [Rh(Cp*)Cl2]2, in the presence of a Cu(II) oxidant, to yield highly functionalized indoles. acs.org The mechanism often proceeds through the formation of a five-membered rhodacycle intermediate via C–H activation. nih.gov

Cobalt-catalyzed methods offer a more cost-effective alternative to noble metal catalysts like rhodium and palladium. chemistryviews.org Cobalt(III)-catalyzed C–H/N–O functionalization with nitrones has been developed for the selective synthesis of indoles. mdpi.com A novel method for synthesizing indolines utilizes o‐aminobenzylidine N‐tosylhydrazones, which proceed through a cobalt(III)–carbene radical intermediate. nih.govd-nb.info This transformation, catalyzed by inexpensive and stable catalysts like [Co(II)(TPP)], involves a 1,5‐hydrogen atom transfer (1,5-HAT) followed by a radical rebound mechanism. nih.govd-nb.info This represents the first example of a cobalt(III)‐carbene radical mediated C−H activation/rebound for synthesizing N‐heterocyclic compounds. nih.gov

Table 1: Comparison of Rhodium- and Cobalt-Catalyzed Indoline Synthesis

FeatureRhodium-Catalyzed MethodologyCobalt-Catalyzed Methodology
Typical Catalysts [RhCp*Cl2]2, Other Rh(III) complexes nih.govacs.org[Co(II)(TPP)], Other Co(III) complexes mdpi.comnih.govd-nb.info
Common Substrates N-acetyl anilines, alkynes, o-indolo anilines nih.govacs.orgo-aminobenzylidine N-tosylhydrazones, ortho-alkenylanilines mdpi.comnih.govd-nb.info
Key Intermediates Five-membered rhodacycle nih.govCobalt(III)–carbene radical nih.govd-nb.info
Reaction Mechanism C-H activation, oxidative coupling, cascade annulation nih.govacs.org1,5-hydrogen atom transfer (1,5-HAT), radical rebound nih.govd-nb.info
Advantages High efficiency, selectivity, and functional group tolerance for complex fused systems. nih.govUse of inexpensive, earth-abundant metals; novel radical-based reactivity. chemistryviews.orgnih.govd-nb.info

Organocatalytic and Metal-Free Strategies for this compound Synthesis

In a shift towards greener and more sustainable chemistry, organocatalytic and metal-free approaches for synthesizing indoline derivatives have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis employs small organic molecules to catalyze reactions. For the synthesis of indoline structures, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles. helsinki.fi Additionally, indoline-3-carboxylic acid itself has been developed as an organocatalyst for Mannich-type reactions, affording products with high diastereo- and enantioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also been used in the oxidative N-acylation of indoles with aldehydes, providing a chemoselective route to N-acylindoles under mild conditions. rsc.org

Metal-free strategies often rely on the use of mediators or electrochemistry. A one-pot, metal-free synthesis of N-alkyl indoles has been developed from indoline-2-carboxylic acid and alkyl halides using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) for oxidative decarboxylative aromatization. sioc-journal.cn Another notable metal-free method is the direct decarboxylative fluoroacylation of indole carboxylic acids with fluorinated acids, which proceeds without any catalyst or additive. acs.org Furthermore, electrochemical methods using iodine as a mediator allow for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org

Table 2: Overview of Organocatalytic and Metal-Free Synthesis Strategies

StrategyCatalyst/ReagentSubstratesProductsKey Features
Organocatalysis Chiral Phosphoric Acid helsinki.fi3-Vinyl Indoles, Imino Esters4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylatesAsymmetric synthesis, high enantioselectivity. helsinki.fi
Organocatalysis Indoline-3-carboxylic acid nih.govAldimines, Carbonyl compoundsMannich basesCatalyst derived from the core structure, high diastereo- and enantioselectivity. nih.gov
Metal-Free DDQ sioc-journal.cnIndoline-2-carboxylic acid, Alkyl halidesN-Alkyl IndolesMild, one-pot oxidative decarboxylative aromatization. sioc-journal.cn
Metal-Free None (neat conditions) acs.orgIndole carboxylic acids, Fluorinated acidsFluorinated indol-3-yl ketonesNo catalyst or additives, high efficiency, green chemistry. acs.org
Metal-Free Electrochemistry Iodine (mediator) organic-chemistry.org2-Vinyl AnilinesIndolines and IndolesSwitchable synthesis, avoids external chemical oxidants. organic-chemistry.org

Multi-Component Reactions (MCRs) for Complex Indoline Carboxylic Acid Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for indole chemistry. researchgate.net

A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides. acs.org This reaction utilizes indole-N-carboxylic acids (prepared from indoles and CO2), aldehydes, amines, and isocyanides. researchgate.netacs.org This method provides rapid access to diverse indole-tethered peptide structures with high atom economy and under mild conditions. acs.orgresearchgate.net The scalability of this reaction has been demonstrated, highlighting its practical utility in medicinal chemistry. acs.org

Another example involves a three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles, which yields functionalized spiro[indoline-3,3′-pyrrolidines] with high diastereoselectivity. rsc.org These MCRs represent a powerful tool for the convergent and efficient synthesis of complex molecules based on the indoline carboxylic acid framework. researchgate.net

Table 3: Examples of Multi-Component Reactions for Indoline Systems

Reaction TypeComponentsProduct ClassReference
Ugi-type 5-Component Reaction Indole-N-carboxylic acids, Aldehydes, Amines, Isocyanides, C2 building blocks researchgate.netresearchgate.netβ-indole carboxamide amino amides researchgate.netresearchgate.net
Ugi-type 4-Component Reaction Indole-N-carboxylic acids, Aldehydes, Amines, Isocyanides acs.orgIndole carboxamide amino amides acs.org
1,3-Dipolar Cycloaddition Secondary α-amino acids, Dialkyl acetylenedicarboxylate, 3-Methyleneoxindoles rsc.orgSpiro[indoline-3,3′-pyrrolidines] rsc.org

Chemoenzymatic Synthesis and Biocatalytic Pathways for Indole/Indoline Carboxylic Acids

The integration of biological catalysts (enzymes) into synthetic routes, known as chemoenzymatic synthesis, offers unparalleled selectivity and mild reaction conditions. Several biocatalytic pathways have been engineered and applied to the synthesis of indole and indoline carboxylic acids.

A notable chemoenzymatic synthesis produces enantiomerically pure (S)-indoline-2-carboxylic acid, a key intermediate for certain pharmaceuticals. researchgate.net This three-step process involves a Perkin condensation to form an ortho-chlorocinnamic acid derivative, which is then converted to (S)-ortho-chlorophenylalanine using the enzyme phenylalanine ammonia (B1221849) lyase (PAL), followed by a copper-catalyzed ring closure. researchgate.net Another approach uses an immobilized lipase (B570770) from Candida antarctica (Chirazyme L-2) for the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester, yielding the (S)-carboxylic acid with >99.9% enantiomeric excess (ee). oup.com

Nature provides biosynthetic pathways that can be harnessed and engineered. The indole-3-acetamide (B105759) (IAM) pathway, involving the enzymes tryptophan-2-monooxygenase (iaaM) and indole-3-acetamide hydrolase (iaaH), converts tryptophan to indole-3-acetic acid (IAA). acs.orgazocleantech.com This pathway has been reconstructed in E. coli for the efficient de novo biosynthesis of IAA and its derivatives from glucose. acs.org Furthermore, new-to-nature enzymatic reactions have been developed through directed evolution. Engineered cytochrome P451 variants can catalyze intramolecular C(sp³)–H amination of aryl azides to produce chiral indolines with high efficiency and selectivity. acs.org

Table 4: Chemoenzymatic and Biocatalytic Approaches to Indole/Indoline Carboxylic Acids

ApproachKey Enzyme(s) / CatalystStarting MaterialProductKey Finding
Chemoenzymatic Phenylalanine Ammonia Lyase (PAL), Copper catalyst researchgate.netortho-chlorocinnamic acid(S)-2-Indolinecarboxylic acidHighly efficient three-step asymmetric synthesis. researchgate.net
Chemoenzymatic Candida antarctica Lipase oup.comN-Boc-indoline-2-carboxylic acid methyl ester(S)-N-Boc-indoline-2-carboxylic acidEnzymatic kinetic resolution with excellent enantioselectivity (E > 1000). oup.com
Biocatalytic Pathway Tryptophan-2-monooxygenase (iaaM), Indole-3-acetamide hydrolase (iaaH) acs.orgTryptophan / GlucoseIndole-3-acetic acid (IAA)Reconstitution of a plant microbiome pathway in E. coli for de novo synthesis. acs.org
Engineered Biocatalysis Engineered Cytochrome P411 variant acs.orgAryl azidesChiral IndolinesFirst example of enzymatic intramolecular aryl nitrene C(sp³)–H insertion. acs.org
Biocatalysis Carboxylic Acid Reductases (CARs) rsc.orgIndole-2-carboxylateIndole-2-carbaldehyde/alcoholSelective reduction of carboxylic acids to aldehydes or alcohols under mild conditions. rsc.org

Chemical Transformations and Derivatization Strategies of Indoline 1 Carboxylic Acid

Esterification and Amidation Reactions of Indoline-1-carboxylic Acid

The carboxylic acid moiety at the N-1 position of indoline (B122111) is, in essence, a carbamate (B1207046) functional group. The formation of esters and amides at this position is fundamental to creating the indoline-1-carboxylate scaffold itself. These reactions typically involve the N-acylation of indoline with appropriate reagents. For instance, a variety of indole-1-carboxylic acid aryl esters have been synthesized using indole (B1671886) and substituted phenols as starting materials. researchgate.net Similarly, ethyl and other alkyl esters of indole-1-carboxylic acid are common synthetic intermediates. mdpi.comnist.gov

The synthesis of 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester has been achieved through a Friedel–Crafts type cyclocondensation, demonstrating the stability and retention of the N-ethoxycarbonyl group during the formation of the indole ring system. mdpi.com This N-ethoxycarbonyl group can later be quantitatively removed if necessary. mdpi.com

While direct esterification or amidation of a pre-existing this compound is less common, the conversion of carboxylic acid groups at other positions on the indoline ring is a well-established strategy. For example, indole-3-carboxylic acids can be converted to their corresponding carboxazides and subsequently transformed into N-(indol-3-yl)amides. rsc.org In a similar vein, the synthesis of various diaminoindoles involves the condensation of indole carboxylic acids with other reagents. acs.org An efficient one-pot method for the N-acylation of less nucleophilic N-heterocycles, including indoles, with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields of N-acyl heterocycles. asiaresearchnews.com

Table 1: Examples of Ester and Amide Formation on the Indole/Indoline Scaffold
Starting MaterialReagents and ConditionsProductReference
Indole and Substituted PhenolsNot specifiedIndole-1-carboxylic acid aryl esters researchgate.net
(3-Carbamoyl-2-oxo-propyl)-phenyl-carbamic acid ethyl esterPolyphosphoric acid, 80 °C3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester mdpi.com
Indazole and Carboxylic AcidsDMAPO/Boc2ON1-Acyl indazoles researchgate.net
4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acidTriethylamine, DPPA, DCMCorresponding acyl azide (B81097) for further amidation acs.org

Selective N-Functionalization of the Indoline Ring System

The nitrogen atom in the indoline ring is a key site for functionalization. In this compound, the nitrogen is already part of a carbamate group, which can be viewed as a protecting group. Many N-functionalization strategies, therefore, involve the modification, removal, or replacement of this N-carboxyl moiety.

One prominent strategy involves the aromatization of the indoline ring to form an indole, which can then undergo further N-functionalization. For example, 1-substituted indoles can be synthesized from indoline carboxylic acid through a process of aromatization followed by a C–N cross-coupling reaction with various aryl halides, often catalyzed by recyclable nano copper oxide.

Furthermore, the N-acyl group can be completely removed to liberate the N-H bond for subsequent reactions. For instance, the ethoxycarbonyl group at position 1 can be quantitatively removed using t-BuNH₂. mdpi.com This allows for the introduction of a wide range of substituents onto the nitrogen atom. The synthesis of 1-substituted indoles can also be achieved through vapor-phase reactions of N-substituted anilines with glycols or epoxides over solid catalysts. rsc.org

Regioselective Functionalization of the Indoline Carboxylic Acid Framework

Beyond the nitrogen atom, the carbocyclic ring of the indoline framework presents opportunities for regioselective functionalization. The nature of the substituent on the nitrogen atom plays a crucial role in directing these transformations.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the indoline ring. rsc.org The N-acyl or other N-directing groups on the indoline nitrogen are instrumental in achieving high selectivity, particularly at the C7 position. nih.gov

Rhodium catalysts have been extensively used for the C7-functionalization of N-acyl indolines. For example, rhodium(III)-catalyzed reactions enable the regioselective C-H alkenylation and alkynylation of indolines using a removable pyridinyl directing group. rsc.org Similarly, rhodium-catalyzed C7-thiolation and selenation have been achieved using disulfides and diselenides. acs.org The N-pivaloyl group has also proven to be an effective directing group for rhodium-catalyzed C7-alkenylation with acrylates, styrenes, and vinyl sulfones. nih.govresearchgate.net

Ruthenium(II) catalysts have been employed for the C7-amidation of indolines using dioxazolones as environmentally benign amidating agents. acs.org Cobalt catalysts have also been utilized for the C7 C-C coupling of indolines with aziridines, merging C-H activation and ring-opening strategies. sci-hub.se These methods provide direct access to C7-functionalized indolines, which are valuable precursors for biologically active molecules. nih.gov

Table 2: C-H Activation and Functionalization of N-Substituted Indolines
Reaction TypeCatalyst/ReagentsDirecting GroupPositionReference
Alkoxycarbonylation/AcylationRhodium catalyst, AnhydridesPyrimidinylC7 nih.gov
Alkenylation[RhCpCl2]2PivaloylC7 nih.govresearchgate.net
Alkenylation/AlkynylationRh(III) catalystPyridinylC7 rsc.org
Thiolation/SelenationRh(III) catalyst, Disulfides/DiselenidesPyrimidylC7 acs.org
AmidationRu(II) catalyst, DioxazoloneAmideC7 acs.org
C-C Coupling with AziridinesCpCo(III) catalystPyrimidylC7 sci-hub.se

The electronic properties of the substituent on the indoline nitrogen dictate the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. The nitrogen atom in an unsubstituted indoline is an electron-donating group, thus activating the aromatic ring and directing incoming electrophiles to the ortho and para positions (C7 and C5, respectively).

However, when the nitrogen is acylated, as in this compound and its derivatives, the N-acyl group acts as an electron-withdrawing and deactivating group. wikipedia.orglibretexts.org This deactivation reduces the nucleophilicity of the aromatic ring and directs incoming electrophiles to the meta position (C6). organicchemistrytutor.comminia.edu.eg This is in stark contrast to the parent indole molecule, where electrophilic substitution overwhelmingly favors the C3 position of the pyrrole (B145914) ring. wikipedia.orgbhu.ac.inresearchgate.net If the C3 position is blocked, substitution may occur at other positions, including C2 or on the carbocyclic ring. bhu.ac.inresearchgate.net For N-acyl indoline derivatives, the deactivating nature of the N-acyl group makes electrophilic substitution less favorable than on an unsubstituted indoline, but when it occurs, it is directed to the C6 position.

Stereoselective Synthesis and Chiral Induction in Indoline Carboxylic Acid Derivatives

While this compound itself is achiral, its framework is a valuable platform for the synthesis of chiral molecules. Stereoselective strategies focus on creating one or more stereocenters on the indoline ring, often at the C2 and C3 positions.

One powerful approach is the dearomative functionalization of indoles to generate highly substituted indolines. For example, an intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines can lead to the stereoselective formation of trans-2,3-disubstituted indolines. rsc.org Chemoenzymatic processes have also been employed for the kinetic resolution of racemic 2,3-disubstituted indolines, using lipases to achieve excellent stereodiscrimination. nih.gov

Asymmetric catalysis provides another major route to chiral indolines. Chiral aminophosphines have been used as organocatalysts in double-Michael additions to synthesize indolines with moderate asymmetric induction. mdpi.com The enantioselective synthesis of 2-aryl-3,3-disubstituted indolines has been achieved through a deracemization process involving borane-catalyzed hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. acs.org Furthermore, ruthenium-catalyzed enantioselective hydroarylation, using a transient chiral directing group, has been developed to access optically active 3,4-disubstituted indoline derivatives. thieme-connect.comthieme-connect.com These methods highlight the versatility of the indoline scaffold in constructing complex, stereochemically defined molecules that are of significant interest in medicinal chemistry. ccspublishing.org.cnresearchgate.net

Table 3: Stereoselective Synthesis of Chiral Indoline Derivatives
MethodKey Reagents/CatalystProduct TypeStereochemical OutcomeReference
Alkyne Iminium Ion CyclizationVinylogous carbamates from o-alkynyl anilinestrans-2,3-Disubstituted indolinesHigh diastereoselectivity rsc.org
Chemoenzymatic Kinetic ResolutionCandida antarctica lipase (B570770) type AEnantiomerically enriched 2,3-disubstituted indolinesExcellent stereodiscrimination nih.gov
Organocatalytic Double-Michael AdditionChiral aminophosphinesChiral indolinesModerate enantioselectivity mdpi.com
Deracemization via Asymmetric Transfer HydrogenationChiral phosphoric acid, BoraneEnantiomerically enriched 2-aryl-3,3-disubstituted indolinesUp to 92% ee acs.org
Ru-Catalyzed Enantioselective Hydroarylation[Ru(p-cymene)Cl2]2, Chiral amine additiveOptically active 3,4-disubstituted indolinesHigh enantioselectivity thieme-connect.comthieme-connect.com

Reactivity and Mechanistic Studies of Indoline 1 Carboxylic Acid

Mechanistic Investigations of Indoline-1-carboxylic Acid Forming Reactions

The formation of this compound and its derivatives can be achieved through various synthetic routes, with the mechanism often depending on the starting materials and reaction conditions. One common approach involves the reduction of the corresponding indole-2-carboxylic acid. bhu.ac.in This reduction can be accomplished using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid, which selectively reduce the heterocyclic ring to yield the indoline (B122111) structure. bhu.ac.in

Another significant pathway is the Fischer indole (B1671886) synthesis, which can be adapted to produce indole-2-carboxylic acid, a direct precursor to indoline-2-carboxylic acid. This classic method involves the reaction of a phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid. wikipedia.org The subsequent reduction of the indole ring furnishes the indoline derivative.

Furthermore, the Reissert indole synthesis provides a multi-step pathway that culminates in the formation of indole-2-carboxylic acid, which can then be reduced. bhu.ac.in This process begins with the condensation of o-nitrotoluene with an oxalic ester, followed by reduction of the nitro group and cyclization. bhu.ac.in

More contemporary methods, such as those employing copper-catalyzed intramolecular amination, offer alternative routes. clockss.org A proposed mechanism for the formation of indole-2-carboxylic acid esters and amides involves the ring opening of a starting material to form an intermediate that coordinates with a copper(I) catalyst. clockss.org This is followed by the formation of a transient Cu(III) species, which then undergoes reductive elimination to yield the indole derivative. clockss.org

The biosynthesis of indole derivatives, which can serve as precursors, originates from the shikimate pathway via anthranilate. wikipedia.org Tryptophan, a key intermediate in this pathway, can be metabolized by tryptophanase to produce indole. wikipedia.org

Role of the Carboxylic Acid Moiety in Directing Group Chemistry and Reactivity

The carboxylic acid group in this compound and related indole carboxylic acids plays a crucial role as a directing group in various chemical transformations, particularly in metal-catalyzed C-H functionalization reactions. This directing ability allows for regioselective modifications of the indoline or indole core that would otherwise be difficult to achieve.

In palladium-catalyzed reactions, the carboxylic acid can direct C-H activation. For instance, in the synthesis of bis(indolyl)methanes, the carboxylic acid group at the C5-position of indole-5-carboxylic acid directs the (η3-benzyl)palladium(II) complex to activate the C-H bond at the C3-position. mdpi.com This leads to selective C3-benzylation. mdpi.com Similarly, ruthenium-catalyzed C-H arylation of indole carboxylic acids allows for selective functionalization at the C4, C5, C6, and C7 positions of the fused benzene (B151609) ring, a departure from the typical reactivity observed at the C2 and C3 positions. nih.gov The carboxylate group coordinates to the metal catalyst, bringing it in proximity to the ortho C-H bonds of the benzene ring and facilitating their activation. nih.gov

The directing effect of the carboxylic acid is also evident in rhodaelectro-catalyzed reactions. In the synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes, the weakly coordinating carboxyl group is utilized twice to direct the activation of C-H bonds throughout the reaction. acs.org This dual-directing role is essential for the success of the double dehydrogenative Heck reaction.

Furthermore, the N-acyl group in N-acylindolines, which can be derived from this compound, acts as a directing group for C-H oxidation reactions. nsf.gov Palladium-catalyzed C7-acetoxylation of indolines is guided by various N1-acyl groups, including benzoyl and acetyl groups. nsf.gov

The table below summarizes the directing group effects of the carboxylic acid moiety in different reactions.

ReactionCatalystDirecting Group PositionFunctionalized Position(s)
C3-BenzylationPalladiumC5C3
C-H ArylationRutheniumC4, C5, C6, C7C7, C6, C5, C4 (ortho to COOH)
Dehydrogenative HeckRhodium (electro)C2C3 and subsequent lactonization
C7-AcetoxylationPalladiumN1 (as N-acyl)C7

Kinetic Isotope Effect (KIE) and Deuterium (B1214612) Labeling Studies in Indoline Carboxylic Acid Transformations

Kinetic isotope effect (KIE) and deuterium labeling studies are powerful tools for elucidating the mechanisms of reactions involving indoline carboxylic acids and their derivatives. These studies provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In the context of decarboxylation of indole-3-carboxylic acids, a precursor to some indoline derivatives, studies have revealed a kinetic solvent isotope effect (KSIE) when the reaction is performed in D₂O instead of H₂O. For the gold(III)-catalyzed protodecarboxylation, a KSIE of 2.7 was observed, suggesting the involvement of a proton transfer from the solvent in the transition state. nih.gov Similarly, acid-catalyzed decarboxylation of indole-3-carboxylic acids and its derivatives in D₂O showed primary isotope effects for proton transfer from the solvent to the substrate in the range of 2.23–2.72. rsc.org These findings are consistent with an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org

Computational studies have further explored the KIE in the decarboxylation of indole-3-carboxylic acids. These models have been used to investigate the role of general acid catalysis and the structure of the transition state. ic.ac.ukic.ac.uk The calculated KIE values can be compared with experimental data to validate proposed mechanisms. ic.ac.uk

Deuterium labeling has also been instrumental in understanding the photorelease of carboxylic acids from 1-acyl-7-nitroindolines. nih.gov The use of deuterium-labeled compounds helps to track the fate of specific hydrogen atoms during the photochemical reaction, supporting a proposed mechanism that involves an intramolecular transfer of the acetyl group. nih.gov

Furthermore, deuterium labeling is employed in the synthesis of deuterated organic compounds where indoline carboxylic acids can be intermediates or starting materials. For example, palladium(0)/benzoic acid catalysis in the presence of D₂O allows for the synthesis of highly deuterated molecules through sequential H/D scrambling. rsc.org Microwave-assisted decarboxylation of indole-2-carboxylic acid in the presence of a deuterium source is an efficient method for preparing deuterium-labeled indoles.

The table below presents some experimentally observed and computationally predicted KIE values for reactions involving indole carboxylic acid derivatives.

ReactionSubstrateIsotope EffectValueReference
Gold(III)-catalyzed protodecarboxylationIndole-3-carboxylic acidKSIE (kH₂O/kD₂O)2.7 nih.gov
Acid-catalyzed decarboxylationIndole-3-carboxylic acidPrimary Isotope Effect2.23–2.72 rsc.org
Acid-catalyzed decarboxylation2-Methylindole-3-carboxylic acidPrimary Isotope Effect2.23–2.72 rsc.org
Acid-catalyzed decarboxylation5-Chloroindole-3-carboxylic acidPrimary Isotope Effect2.23–2.72 rsc.org

Electrochemical Reaction Mechanisms Involving Indoline Carboxylic Acids

The electrochemical behavior of indoline carboxylic acids and their indole counterparts has been a subject of investigation to understand their redox properties and reaction mechanisms. These studies often employ techniques like cyclic voltammetry to probe the oxidation and reduction processes.

The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) leads to the formation of an insoluble trimer that deposits on the electrode surface. rsc.orgcapes.gov.br Further oxidation of this trimer results in a polymer composed of linked trimer units. rsc.orgcapes.gov.br The redox reactions of these polymer layers involve the oxidation and reduction of the trimer centers, with limited electronic delocalization between them. rsc.orgcapes.gov.br

In the context of synthetic applications, rhodaelectro-catalyzed reactions of indole-2-carboxylic acids with alkenes demonstrate the role of electrochemistry in driving complex transformations. acs.org In this process, an electric current is applied under exogenous oxidant-free conditions in an undivided cell to facilitate a double dehydrogenative Heck reaction. acs.org Cyclic voltammetry studies of the starting materials can provide insights into their reduction potentials and the role of different components in the electrochemical process. acs.org For instance, the reduction peak potential for N-methylindole-2-carboxylic acid has been observed at -2.04 V versus a silver/silver chloride electrode. acs.org

Electrochemical methods can also be used to initiate C-H amination reactions. The initial anodic oxidation of an indole can generate an indole cation radical intermediate, which then undergoes further reactions. beilstein-journals.org While direct indoline electro-oxidation can lead to dimerization, redox catalysis can be employed to steer the reaction towards the desired product, such as the formation of an indole from an indoline. researchgate.net

Aromatization Reactions of this compound to Indole Derivatives

The aromatization of the indoline ring to an indole ring is a key transformation in the chemistry of this compound and its derivatives. This process, often a dehydrogenation, can be achieved using various reagents and catalysts.

A common method for the aromatization of indolines is oxidation. Reagents such as 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) are effective for the oxidative decarboxylative aromatization of N-alkylindoline-2-carboxylic acids to yield N-alkyl indoles. sioc-journal.cn This metal-free method is mild and can be part of a one-pot synthesis starting from indoline carboxylic acid and alkyl halides. sioc-journal.cn

Transition metal catalysts are also widely used for the dehydrogenation of indolines. Palladium on carbon (Pd/C) is a classic catalyst for this purpose. researchgate.net Nano copper oxide has been developed as a recyclable catalyst for a one-pot synthesis of N-substituted indoles from indoline or indoline carboxylic acid. researchgate.netresearchgate.net This process involves the aromatization of the indoline followed by a C-N cross-coupling reaction with aryl halides. researchgate.net

The choice of oxidant and reaction conditions can be crucial for the success of the aromatization. For example, in the synthesis of N-substituted indoles, the use of a copper catalyst with cesium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO) at 80 °C has proven effective. researchgate.net

The table below lists some reagents and catalysts used for the aromatization of indoline derivatives.

Reagent/CatalystSubstrateProductReference
2,3-Dicyano-5,6-dichlorobenzoquinone (DDQ)N-Alkylindoline-2-carboxylic acidsN-Alkyl indoles sioc-journal.cn
Nano Copper Oxide / Cs₂CO₃Indoline/Indoline carboxylic acid and Aryl halidesN-Aryl indoles researchgate.net
Palladium on Carbon (Pd/C)IndolinesIndoles researchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of indoline-1-carboxylic acid derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For the indoline (B122111) core, the protons of the dihydro-pyrrole ring typically appear as multiplets in the aliphatic region, while the aromatic protons of the benzene (B151609) ring resonate in the downfield region. The chemical shifts are influenced by the substitution pattern on both the aromatic ring and the nitrogen atom. For instance, in indoline, the -CH₂-CH₂- protons typically show signals around 3.0-3.5 ppm and 3.5-4.0 ppm, respectively. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum (typically >170 ppm). The carbons of the aromatic ring appear in the approximate range of 110-150 ppm, while the aliphatic carbons of the indoline ring are observed at higher field strengths. chemicalbook.com For example, in indoline itself, the C2 and C3 carbons appear at approximately 47 and 30 ppm, respectively. chemicalbook.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments.

COSY experiments identify proton-proton (H-H) spin-spin coupling networks, confirming the connectivity of adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the placement of substituents. researchgate.net

Detailed NMR analyses of various indole (B1671886) and indoline derivatives have been extensively reported, providing a robust database for the structural characterization of new analogues. rsc.orgspectrabase.comyoutube.comresearchgate.net

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Aromatic-H6.8 - 7.8Carbonyl (C=O)>170
N-CH₂3.5 - 4.5Aromatic-C110 - 150
C-CH₂2.9 - 3.5N-C H₂45 - 55
COOH10.0 - 13.0 (broad)C-C H₂28 - 38

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds. The IR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid and the indoline moiety.

O-H Stretch: A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. ajol.info

C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch of the carboxylic acid appears in the range of 1680-1710 cm⁻¹. researchgate.net

C-N Stretch: The C-N stretching vibration of the indoline ring is typically found around 1200-1350 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. rsc.org

N-H Stretch: For comparison, the parent indoline shows a characteristic N-H stretch around 3400 cm⁻¹. chemicalbook.com This band is absent in N-substituted this compound.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds.

The symmetric stretching of the aromatic ring often gives a strong signal in the Raman spectrum.

Low-frequency Raman spectroscopy can be used to study the collective vibrations of molecules in the crystalline state, providing insights into polymorphism. researchgate.netnih.gov

Studies on related molecules like indomethacin (B1671933) and various indole derivatives have demonstrated the power of IR and Raman spectroscopy in confirming functional groups and investigating intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.combeilstein-archives.org

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1680 - 1710Strong
Aromatic RingC=C stretch1450 - 1600Medium-Weak
IndolineC-N stretch1200 - 1350Medium

X-ray Crystallography for Absolute Structure Determination of Indoline Carboxylic Acid Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jyu.fi By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated.

This method provides unequivocal proof of the molecular structure, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the different parts of the molecule.

Stereochemistry: The absolute configuration of chiral centers.

Supramolecular structure: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding and π-stacking. mdpi.comnih.gov

Numerous studies on derivatives of indole carboxylic acid have utilized X-ray crystallography to confirm their synthesized structures and to understand their binding interactions with biological targets. nih.govnih.govacs.org For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov Similarly, crystal structures of indazole carboxylic acid derivatives have confirmed isomeric structures and detailed the hydrogen-bonding networks that define their solid-state architecture. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which allows for the determination of the elemental formula of the compound. mdpi.com The molecular weight of this compound (C₉H₉NO₂) is 163.17 g/mol .

Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show key losses:

Loss of COOH: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass loss of 45 Da). libretexts.orgmiamioh.edu

Loss of H₂O: The loss of a water molecule (18 Da) can also occur. cdnsciencepub.com

Decarboxylation: The loss of CO₂ (44 Da) is another common fragmentation pathway.

The fragmentation of various indole and indazole carboxylic acid derivatives has been studied, showing that the specific fragmentation pathways can help in the structural identification of isomers and substituted analogues. cdnsciencepub.comspectrabase.comresearchgate.net

Ion m/z (expected) Description
[M]⁺163Molecular Ion
[M - COOH]⁺118Loss of carboxyl group
[M - H₂O]⁺145Loss of water
[M - CO₂]⁺119Decarboxylation

Specialized Spectroscopies (e.g., Electron Paramagnetic Resonance for Radical Intermediates)

In certain chemical or biological processes, indoline derivatives can form radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals.

EPR spectroscopy provides information about the electronic structure and environment of the radical species. washington.edu While stable, closed-shell molecules like this compound are EPR-silent, their radical cations or other radical intermediates generated during oxidation or other reactions can be studied. nih.gov

For example, studies on the oxidation of indole acetic acid have used EPR in conjunction with spin trapping techniques to identify the formation of skatole carbon-centered free radicals. nih.gov Furthermore, in-situ electrochemical EPR has been employed to investigate the structure and properties of indole radical cations, which are key intermediates in electrochemical reactions. nih.govresearchgate.net These studies reveal that the spin density in tryptophan-based radicals is often delocalized over the indole ring. nsf.gov This technique is crucial for understanding reaction mechanisms that proceed via radical pathways, providing insights that are inaccessible by other spectroscopic methods.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Indoline (B122111) Carboxylic Acids

Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of indoline carboxylic acids. researchgate.net DFT calculations, often using functionals like B3LYP, allow for the detailed analysis of molecular orbitals, electron density distribution, and electrostatic potential.

Studies on indole-2-carboxylic acid, a closely related isomer, have utilized DFT to understand its structural and electronic properties. ajol.info These calculations reveal the electron-rich nature of the indole (B1671886) ring system and the electron-withdrawing effect of the carboxylic acid group. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's electronic properties and potential for reactivity, such as electrophilic substitution. ajol.info The energy gap between HOMO and LUMO is a key parameter in determining the molecule's bioactivity, with a smaller gap suggesting a higher probability of intramolecular charge transfer. ajol.info

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, helps to quantify interactions between orbitals, such as the delocalization of electron density. doi.orgnih.gov For instance, in indole-3-carboxylate, NBO analysis has been used to understand the electronic characteristics. doi.org In derivatives of (S)-indoline-2-carboxylic acid, NBO analysis has been employed to estimate interactions that influence conformational preferences. nih.gov

The reactivity of indoline carboxylic acids can be predicted using conceptual DFT, which defines parameters like electronegativity and the Fukui function. researchgate.net The Fukui function helps identify the most reactive sites within the molecule for different types of reactions. ajol.info For example, in site-selective C-H functionalization of indoles, DFT-based transition state analysis has been crucial in understanding the mechanisms that control selectivity. nih.gov

Table 1: Calculated Energy Values for Indole-2-carboxylic Acid (ID2CA) using DFT (B3LYP/6-311++G(d,p)) ajol.info

ParameterGas PhaseDMSOMethanolWater
HOMO (eV)-6.258-6.168-6.168-6.162
LUMO (eV)-1.840-1.800-1.800-1.800
Energy Gap (eV)4.4184.3684.3684.362
SCF Energy (Hartrees)-552.554-552.560-552.560-552.560

Thermochemical Calculations and Energetic Analysis of Indoline Carboxylic Acid Isomers

Thermochemical calculations provide fundamental data on the stability and energy of different isomers of indoline carboxylic acid. High-level computational methods, such as the G3(MP2) composite level, are employed to achieve reliable estimates of thermochemical parameters. nih.gov

A study on indole carboxylic acid isomers, including indole-2-carboxylic acid and indole-3-carboxylic acid, determined their standard molar enthalpies of formation in the gaseous phase. nih.gov These calculations, which often complement experimental data from techniques like combustion calorimetry, are crucial for understanding the relative stabilities of the isomers. nih.gov The agreement between calculated and experimental values lends confidence to the theoretical predictions for isomers that have not been studied experimentally. nih.gov

The energetic effect of introducing a carboxylic acid group to the indole ring has been a subject of investigation. nih.gov Such studies have revealed an enthalpic stabilization in indole and pyrrole (B145914) derivatives compared to other similar molecular systems. nih.gov

Conformational analysis through computational methods also contributes to the energetic understanding of these molecules. By calculating the energies of different conformers, researchers can identify the most stable structures. For instance, in indole-2-carboxylic acid, the conformer with the carboxylic acid group in a specific orientation relative to the N-H group was found to be the most stable. studylib.net

Table 2: Calculated Standard Gas-Phase Enthalpy of Formation (ΔfH°(g)) for Indole Carboxylic Acid Isomers at 298.15 K nih.gov

CompoundΔfH°(g) (kJ·mol⁻¹)
Indole-2-carboxylic acid-223.6 ± 0.8
1-Methylindole-2-carboxylic acid-223.7 ± 0.8
3-Methylindole-2-carboxylic acid-251.6 ± 1.0
Indole-3-carboxylic acid-227.1 ± 1.1
1-Methylindole-3-carboxylic acid-238.0 ± 1.0
2-Methylindole-3-carboxylic acid-267.2 ± 1.0

Molecular Dynamics Simulations and Conformational Analysis of Indoline Carboxylic Acid Derivatives

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamic behavior of indoline carboxylic acid derivatives in various environments. These simulations provide insights into the range of accessible conformations and the timescales of transitions between them.

For derivatives of (S)-indoline-2-carboxylic acid, a mimetic of both proline and phenylalanine, computational studies have been conducted to understand their conformational properties. nih.govacs.org These studies have shown that such derivatives have a notable tendency to adopt a cis amide isomer conformation, particularly in polar solvents, which is opposite to the general preference of proline for the trans isomer. nih.govresearchgate.netunipi.it This makes indoline-2-carboxylic acid a promising candidate for designing novel secondary structures in peptides and other materials. nih.govresearchgate.netunipi.it

Conformational analysis, often initiated by systematic searches using force fields like the Merck Molecular Force Field (MMFF), helps identify low-energy conformations. acs.org These initial structures are then typically optimized using more accurate quantum mechanical methods like DFT. acs.org The relative stabilities of different conformers, such as those arising from the rotation of the carboxylic acid group or amide bond isomerization, can be evaluated in different solvents using continuum solvation models. nih.govacs.org

MD simulations have also been employed to investigate the binding of indoline carboxylic acid derivatives to biological targets. For example, simulations have been used to study the interaction of N-arylsulfonyl-indole-2-carboxamide derivatives with fructose-1,6-bisphosphatase, revealing changes in conformation upon binding. mdpi.com Similarly, MD simulations of indole-3-carboxylic acid conjugates with dipeptide motifs have been used to explore their binding affinities and conformational flexibility with DNA gyrase and lanosterol-14-alpha demethylase. rsc.org

Table 3: Computed Relative Free Energies (kcal/mol) of Ac-(2S)-Ind-OMe Conformers in Different Solvents nih.gov

SolventC1C2T1T2K(trans/cis)
Benzene (B151609)0.00.10.40.40.55
CHCl₃0.00.00.50.60.63
THF0.0-0.20.80.70.49
DMSO0.0-0.31.10.80.38

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of indoline carboxylic acids, including their vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

The calculation of harmonic vibrational frequencies, infrared intensities, and Raman scattering activities is a standard output of DFT calculations. doi.org For indole-2-carboxylic acid and its derivatives, theoretical vibrational spectra have been computed and compared with experimental data, showing good agreement. ajol.infostudylib.net By analyzing the potential energy distribution (PED), researchers can make detailed assignments of vibrational modes. doi.org For instance, the characteristic stretching vibrations of the carboxylic acid group, such as the C=O and O-H stretches, can be identified and their positions predicted.

Theoretical calculations have also been instrumental in understanding the electronic spectra of indoline carboxylic acids. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. ajol.infoacs.org Studies on indoline and indoline-2-carboxylic acid have used TD-DFT to assign the observed electronic transitions, such as the ¹Lₐ and ¹Lₑ states. acs.org The effect of solvent on the electronic spectra can also be modeled, providing insights into how the environment influences the electronic properties of the molecule. ajol.info

Furthermore, computational methods can predict other spectroscopic parameters, such as NMR chemical shifts. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model, increasing confidence in other predicted molecular properties.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Indole-2-carboxylic Acid

Experimental (IR) studylib.netCalculated (B3LYP) studylib.netAssignment studylib.net
33863550ν(N-H)
3065-2545-ν(O-H)
16721754ν(C=O)
15391547δ(N-H)
14611469ν(C-C)
13131319ν(C-N) + δ(C-H)
746749γ(C-H)

ν: stretching, δ: in-plane bending, γ: out-of-plane bending

Quantum Chemical Insights into Reaction Pathways and Transition States

Quantum chemical calculations provide deep insights into the mechanisms of chemical reactions involving indoline carboxylic acids by mapping out reaction pathways and characterizing the structures and energies of transition states. nih.gov These theoretical investigations are crucial for understanding reaction kinetics and selectivity.

DFT calculations are a primary tool for exploring reaction mechanisms. For example, in the iridium-catalyzed C-H functionalization of indoles, DFT has been used to study the concerted metalation-deprotonation (CMD) mechanism. nih.gov By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step and understand the factors that control regioselectivity (e.g., C2 vs. C7 functionalization). nih.gov

The study of cycloaddition reactions involving indoline derivatives has also benefited from quantum chemical calculations. researchgate.net Theoretical models can predict the regioselectivity and stereoselectivity of these reactions by analyzing the energies of different possible transition states. researchgate.net

Furthermore, computational studies can elucidate the photophysics and photochemistry of these molecules. For indole-2-carboxylic acid, ab initio calculations have been combined with spectroscopic experiments to explore excited-state reaction pathways, such as proton transfer. rsc.orgresearchgate.net These studies can identify changes in molecular structure and dipole moment in the excited state, providing a rationale for the observed photochemical behavior. researchgate.net

By providing a detailed picture of the energy landscape of a reaction, quantum chemical calculations can guide the design of new catalysts and reaction conditions to achieve desired outcomes.

Table 5: Calculated Reaction Barriers (kcal/mol) for C-H Cleavage in an Iridium-Catalyzed Reaction of an Indole Substrate nih.gov

Reaction StepΔG‡
C2-H Cleavage (from agostic complex II)6.1
C7-H Cleavage (from agostic complex III)8.8

Synthetic Applications and Chemical Utility

Indoline-1-carboxylic Acid as a Versatile Synthetic Intermediate and Building Block

This compound serves as a highly adaptable synthetic intermediate, primarily due to the presence of the carboxylic acid group and the indoline (B122111) core. The carboxylic acid moiety provides a handle for various chemical transformations, including esterification and amidation, allowing for the attachment of diverse functional groups. cymitquimica.com This versatility is crucial for the synthesis of biologically active compounds and for creating building blocks in organic synthesis. cymitquimica.com

The indoline structure itself, a fused benzene (B151609) and pyrrole (B145914) ring system, is a common motif in many natural products and pharmaceuticals. cymitquimica.comresearchgate.net The ability to modify both the carboxylic acid group and the aromatic ring of the indoline scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, derivatives such as tert-butyl 4-aminoindoline-1-carboxylate are key intermediates in the synthesis of therapeutic agents targeting neurological disorders and cancer. chemimpex.com

The strategic placement of substituents on the indoline ring can significantly influence the properties of the final molecule. This makes this compound and its analogues valuable starting materials for creating libraries of compounds with diverse biological activities. chemimpex.comnih.gov

Design and Synthesis of Complex Polycyclic Systems Incorporating the Indoline Carboxylic Acid Scaffold

The indoline carboxylic acid scaffold is a valuable starting point for the construction of intricate polycyclic systems. acs.orgacs.org These complex architectures are often found in natural products with significant biological activity. researchgate.net Various synthetic strategies have been developed to utilize the inherent reactivity of the indoline core to build fused and bridged ring systems.

One common approach involves cycloaddition reactions, where the dearomatization of the indole (B1671886) ring system leads to the formation of structurally complex and stereoselective products. acs.org For example, Zn(II)-catalyzed divergent [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been employed to synthesize functionalized polycyclic indolines. acs.org The outcome of these reactions can be controlled by the nature and type of substituents on the starting materials, showcasing the tunability of this synthetic approach. acs.org

Gold-catalyzed cascade reactions have also proven effective in the enantioselective synthesis of architecturally complex polycyclic fused indolines. acs.org These methods allow for the chemo-, regio-, and stereodefined construction of highly functionalized tetracyclic fused furoindolines and dihydropyranylindolines. acs.org The ability to control the stereochemistry of these complex molecules is paramount for their application in medicinal chemistry.

Visible-light-induced dearomative annulation of indoles represents another modern strategy for accessing fused and spiro indolines stereoselectively. acs.org These photocatalytic methods offer mild reaction conditions for constructing complex polycyclic frameworks. acs.org

Precursors for Diverse Indole Derivatives and Aromatization Reactions

This compound and its non-carboxylated parent compound, indoline, are excellent precursors for the synthesis of a wide variety of indole derivatives through aromatization reactions. researchgate.netmdpi.com The conversion of the saturated indoline core to the aromatic indole system is a key transformation that unlocks access to a vast chemical space of biologically relevant molecules. rsc.org

Aromatization can be achieved through various methods, often involving dehydrogenation. For instance, a praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles, including indolines, has been shown to be highly effective under mild conditions. organic-chemistry.org Similarly, transition-metal/quinone complexes can catalyze the aerobic dehydrogenation of indolines to the corresponding indoles. organic-chemistry.org

A particularly efficient protocol involves the aromatization of indoline or indoline carboxylic acid followed by a C-N cross-coupling reaction to produce N-substituted indoles. researchgate.net This one-pot, two-step process, often catalyzed by recyclable nano copper oxide, allows for the synthesis of a diverse range of 1-substituted indoles in good to excellent yields. researchgate.netmdpi.com This strategy is highly valuable for creating libraries of N-arylindoles, a common structural motif in many pharmaceuticals. mdpi.com

The ability to perform these transformations in a single pot enhances the efficiency and sustainability of the synthetic process. mdpi.com Furthermore, the use of recyclable catalysts adds to the green chemistry credentials of these methods. researchgate.net

Development of Chemical Probes and Ligands for Molecular Research

This compound and its derivatives are instrumental in the development of chemical probes and ligands for molecular research. frontiersin.orgnih.gov Chemical probes are essential tools for studying protein function, identifying protein-ligand interactions, and screening for new drug leads. frontiersin.orgresearchgate.net These probes typically consist of a ligand for selective binding, a reporter group for detection, and a reactive group for covalent modification of the target protein. frontiersin.orgnih.gov

The indoline scaffold can serve as the core ligand structure, providing selectivity for specific protein targets. The carboxylic acid functionality is particularly useful as it can be readily converted into amides or other functional groups to attach reporter tags or reactive moieties. frontiersin.org For example, carboxylic acid derivatives can be conjugated to amino groups on ligands via amide formation. frontiersin.orgnih.gov

The modular nature of chemical probe synthesis allows for the rapid generation of diverse probe libraries. nih.govresearchgate.net By systematically varying the ligand, reporter, and reactive components, researchers can optimize probes for specific applications. Indoline-based scaffolds have been incorporated into probes targeting a range of proteins, including kinases and dopamine (B1211576) receptors. nih.govnih.gov For instance, substituted 1H-indolyl-carboxylic acid amides have been synthesized and evaluated as selective ligands for the D3 dopamine receptor. nih.gov

The development of such probes is crucial for advancing our understanding of biological processes at the molecular level and for the discovery of new therapeutic agents. chemimpex.comresearchgate.net

Future Research Directions and Opportunities

Development of More Sustainable and Greener Synthetic Routes for Indoline-1-carboxylic Acid

The imperative for environmentally benign chemical processes is driving the development of sustainable methods for synthesizing this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the use of volatile organic solvents. beilstein-journals.org Future research will focus on overcoming these limitations through several key strategies:

Catalysis: The use of nanocatalysts, such as nano copper oxide, offers a recyclable and efficient alternative for key synthetic steps like C-N cross-coupling reactions. researchgate.net Research is also exploring the use of greener catalysts and avoiding metal catalysts altogether. For instance, iodine and bromine have been shown to catalyze the synthesis of related indole (B1671886) compounds in water, and solvent-free conditions using catalysts like nano-TiO2 are being investigated. beilstein-journals.org

Alternative Solvents: The replacement of conventional organic solvents with greener alternatives is a major focus. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are being explored as reaction media. researchgate.nettandfonline.com PEG, in particular, is attractive due to its low cost, recyclability, biodegradability, and low toxicity. researchgate.net

Energy Sources: Microwave irradiation and ultrasound are being investigated as alternative energy sources to conventional heating, often leading to shorter reaction times and improved yields. tandfonline.com

Atom Economy: Multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing atom economy and reducing waste. An innovative two-step indole-2-carboxamide synthesis has been developed using an Ugi four-component reaction followed by an acid-catalyzed cyclization, which proceeds under mild conditions in ethanol (B145695) without a metal catalyst.

These green chemistry approaches aim to make the synthesis of this compound more cost-effective, safer, and environmentally friendly.

Exploration of Novel Reactivity Patterns and Transformations for this compound

Understanding and expanding the reactivity of this compound is crucial for accessing new chemical space and developing novel derivatives with unique properties. Future research in this area will likely focus on:

Cross-Dehydrogenative Coupling (CDC): CDC reactions are an efficient strategy for forming C-C and C-N bonds. acs.org Developing new CDC methods for this compound using ambient oxygen as the oxidant would be a significant advancement, offering a more convenient and economical approach for laboratory and industrial applications. acs.org

Radical Cation Intermediates: Investigating the structure and reactivity of indoline (B122111) radical cations can lead to the development of new regioselective annulation reactions. researchgate.net By understanding the inherent properties of these intermediates, researchers can design novel electrochemical oxidation conditions to synthesize a variety of fused indolines. researchgate.net

Peptide Synthesis: (S)-Indoline-2-carboxylic acid is known to influence peptide conformation but presents challenges due to its low reactivity. researchgate.net Future work will likely involve exploring various coupling reagents, bases, and solvents to overcome these limitations and enable the efficient incorporation of this non-natural amino acid into longer peptide sequences. researchgate.net This could lead to the development of novel peptides with unique structural and biological properties.

Functionalization: Developing new methods for the selective functionalization of the indoline core is an ongoing area of research. This includes exploring novel N-alkylation and C-H activation strategies to introduce diverse functional groups.

By exploring these novel reactivity patterns, chemists can significantly expand the synthetic utility of this compound and its derivatives.

Integration of this compound Synthesis with Flow Chemistry and High-Throughput Methodologies

The integration of modern automation and high-throughput techniques is set to revolutionize the synthesis and screening of this compound derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netnih.gov For the synthesis of indoline derivatives, flow chemistry has been successfully employed for heterogeneous catalytic hydrogenation and N-alkylation reactions, significantly reducing reaction times and the use of hazardous reagents. researchgate.net Future research will focus on developing fully automated, multi-step flow syntheses to rapidly generate libraries of this compound analogs. nih.gov This technology is particularly well-suited for process optimization and scale-up. acs.orgmdpi.com

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, accelerating the discovery of optimal synthetic routes. acs.org By combining HTE with flow chemistry, researchers can efficiently explore a vast chemical space to identify novel this compound derivatives with desired properties. acs.org This approach is critical for hit-to-lead optimization in drug discovery, enabling the rapid generation of analogs for in vitro testing. nih.gov

The synergy between flow chemistry and high-throughput screening will undoubtedly accelerate the discovery and development of new this compound-based compounds.

Advanced Computational Design and Discovery of Novel this compound Analogues

Computational methods are becoming indispensable tools in the design and discovery of new molecules. For this compound, these approaches can guide synthetic efforts and predict the properties of novel analogues.

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity of small molecules to a biological target. researchgate.netnih.govnih.gov By screening large virtual libraries of this compound derivatives, researchers can identify promising candidates for synthesis and biological evaluation. nih.gov This approach has been successfully used to identify novel HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of molecules. acs.orgresearchgate.net These calculations can help to elucidate reaction mechanisms, predict regioselectivity, and understand the stability of different conformations. acs.orgresearchgate.net For example, DFT studies have been used to understand the mechanism of carboxylic acid-promoted indole synthesis and to explain the regioselectivity of electrochemical oxidative indole annulations. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds.

The integration of these computational tools will enable a more rational and efficient approach to the design and discovery of novel this compound analogues with tailored properties for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.